(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride

Catalog No.
S8472315
CAS No.
M.F
C14H17ClN2O3
M. Wt
296.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,...

Product Name

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride

IUPAC Name

2-[[(3R)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione;hydrochloride

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

InChI

InChI=1S/C14H16N2O3.ClH/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,10H,6-9H2,1H3;1H/t10-;/m1./s1

InChI Key

HSOBLATZXCATJV-HNCPQSOCSA-N

SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl

Canonical SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl

Isomeric SMILES

CN1CCOC[C@H]1CN2C(=O)C3=CC=CC=C3C2=O.Cl

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a synthetic compound characterized by its unique isoindole structure, which is fused with a morpholine moiety. This compound features a chiral center at the isoindole position, contributing to its stereochemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. The compound's molecular formula is C_{13}H_{16}N_{2}O_{3}·HCl, and it has been studied for its potential therapeutic effects.

Typical of isoindole derivatives, including:

  • Nucleophilic substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carbonyl groups in the isoindole structure can undergo acylation reactions, modifying the compound's reactivity and biological activity.
  • Reduction: The compound may be reduced to form amine derivatives, which can exhibit different biological properties.

These reactions are facilitated by standard organic chemistry methods and can be used to synthesize analogs or derivatives with enhanced activity.

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride has shown promising biological activities in preliminary studies. Key aspects include:

  • Antitumor Activity: Research indicates that compounds with isoindole structures often exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

These activities highlight the compound's relevance in drug discovery and development.

The synthesis of (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride typically involves several steps:

  • Formation of Isoindole: Starting from an appropriate precursor such as phthalic anhydride, the isoindole core is synthesized through cyclization reactions.
  • Introduction of Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction where 4-methyl-morpholine reacts with the isoindole derivative.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

The applications of (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride are diverse and include:

  • Pharmaceutical Development: Due to its potential antitumor and antimicrobial properties, it is being investigated as a lead compound for new drug formulations.
  • Biological Research: The compound serves as a tool for studying enzyme interactions and metabolic pathways in cellular systems.
  • Chemical Biology: Its unique structure makes it a candidate for probing biological systems or developing novel therapeutic agents.

Interaction studies involving (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Fluorescence Polarization Assays: To assess binding kinetics and affinity.
  • Molecular Docking Studies: To predict how the compound interacts at the molecular level with specific receptors or enzymes.

These studies help elucidate the mechanism of action and guide further development.

Several compounds share structural similarities with (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1. 4-MethylisoquinolineIsoquinoline frameworkKnown for neuroprotective effects
2. 2-(Morpholino)isoindoleIsoindole with morpholineExhibits significant antitumor activity
3. 1-HydroxyisoindoleHydroxylated isoindoleShows antioxidant properties
4. 5-AminoisoindoleAmino-substituted isoindolePotentially acts as an enzyme inhibitor

Uniqueness

(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride stands out due to its specific morpholine substitution and chiral center, which may confer distinct pharmacological properties compared to other isoindoles. Its targeted biological activities make it a valuable candidate in medicinal chemistry research.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.0927701 g/mol

Monoisotopic Mass

296.0927701 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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